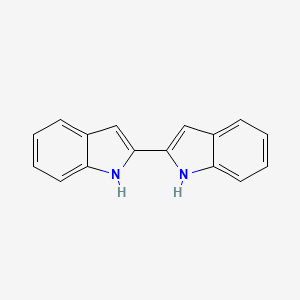

2,2'-Biindolyl

Description

Historical Context and Significance of the Biindolyl Scaffold

The biindolyl scaffold, a structure composed of two interconnected indole (B1671886) rings, holds a significant place in the history of chemical research. researchgate.netscispace.com Indole itself is a crucial heterocyclic motif found in a vast array of bioactive natural products and pharmaceuticals. oaepublish.com The dimerization of indole units to form biindolyls gives rise to a diverse family of compounds with unique structural features and important biological activities. thieme-connect.com Historically, interest in biindolyls was spurred by the isolation of natural products containing this core structure. researchgate.netucc.ie For instance, the discovery of staurosporine (B1682477) in 1977, an indolocarbazole alkaloid, marked a significant milestone, initiating extensive research into the synthesis and biological evaluation of related compounds. ucc.ie

The significance of the biindolyl scaffold lies in its prevalence in numerous natural products and its role as a "privileged scaffold" in medicinal chemistry. researchgate.net This means that the biindolyl core is a recurring structural motif in molecules that exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov The unique three-dimensional arrangement of the two indole rings provides a versatile platform for the development of new therapeutic agents. thieme-connect.com The connection between the two indole units can occur at various positions, leading to a large number of possible isomers, each with distinct chemical and biological properties. scispace.comresearchgate.net The exploration of these isomers has been a continuous effort in organic synthesis, leading to the development of novel synthetic methodologies and a deeper understanding of structure-activity relationships. researchgate.netscispace.com

Overview of Isomeric Biindolyl Architectures (e.g., 2,2'-, 2,3'-, 3,3'-biindolyls) and their Academic Relevance

The connection of two indole rings can result in 28 possible structural isomers, with the most studied being the 2,2'-, 2,3'-, and 3,3'-biindolyls. scispace.comresearchgate.net Each isomeric architecture presents a unique synthetic challenge and possesses distinct academic and practical relevance. scispace.com

2,2'-Biindolyls : This isomer is a key structural component in a number of natural products, including the iheyamines. thieme-connect.com The synthesis of 2,2'-biindolyls has been approached through various methods, such as the treatment of 1,4-di(2-ethoxycarbonylaminophenyl)-butadiyne with sodium ethoxide, and through modern coupling reactions. thieme-connect.com The interaction of 2,2'-biindolyl with sulfur has been shown to produce a system with four indole moieties in a 12-membered central ring. ki.se The this compound scaffold is also utilized in the design of molecular clefts for anion recognition due to the hydrogen-bonding capabilities of the two indole NH groups. researchgate.net

2,3'-Biindolyls : These unsymmetrical biindolyls are found in natural products and are important precursors for the synthesis of indolo[3,2-a]carbazoles. ki.seresearchgate.net The Fischer indole synthesis is a notable method for preparing both symmetrical and unsymmetrical 2,3'-biindoles. researchgate.net The synthesis of the parent 2,3'-biindolyl from indole can be achieved in one-step reactions. researchgate.netacs.org

3,3'-Biindolyls : The 3,3'-biindolyl scaffold is a precursor for the construction of indolo[2,3-c]carbazoles. researchgate.net A convenient synthesis of 3,3'-biindolyls involves the reaction of an isatin (B1672199) with an indole. researchgate.net Oxidative coupling induced by tellurium tetrachloride is a newer method for preparing 3,3'-biindolyl derivatives. ki.se

The academic relevance of these isomers stems from their role as building blocks in the total synthesis of complex natural products and as platforms for developing new synthetic methods. researchgate.netucc.ieki.se The study of their synthesis and reactivity continues to be an active area of research in heterocyclic chemistry. scispace.com

| Isomeric Biindolyl | Key Feature | Synthetic Precursor For |

| This compound | Found in natural products like iheyamines. thieme-connect.com | Molecular clefts for anion recognition. researchgate.net |

| 2,3'-Biindolyl | Unsymmetrical structure. | Indolo[3,2-a]carbazoles. ki.seresearchgate.net |

| 3,3'-Biindolyl | Symmetrical or unsymmetrical. | Indolo[2,3-c]carbazoles. researchgate.net |

Role of this compound in Heterocyclic Chemistry and Natural Product Synthesis

The this compound core is a fundamental building block in the realm of heterocyclic chemistry and plays a pivotal role in the synthesis of a variety of natural products. thieme-connect.comucc.ie Its unique structure, with two indole nitrogen atoms and reactive C3 and C3' positions, provides multiple sites for further functionalization and cyclization reactions. chim.it This versatility makes it an attractive starting material for constructing more complex heterocyclic systems. ucc.ie

In the synthesis of natural products, this compound derivatives are crucial intermediates for accessing indolocarbazole alkaloids, a class of compounds with significant biological activities. researchgate.netucc.ie For example, arcyriaflavin A, a representative indolocarbazole, can be synthesized from a 2,2'-bisindole-3-acetic acid derivative. researchgate.netthieme-connect.com The development of novel synthetic methods to construct the this compound scaffold, such as the cyanide-catalyzed imino-Stetter reaction, has been instrumental in the total synthesis of various this compound natural products. researchgate.netthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLFXFOMFDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452205 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40899-99-8 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,2 Biindolyl

Direct Coupling and Cyclization Approaches

The direct formation of the C2-C2' bond between two indole (B1671886) units or the concomitant construction of both indole rings to form the biindolyl structure represents the most atom-economical approaches. These strategies often rely on transition-metal catalysis to achieve high efficiency and selectivity.

Oxidative Coupling Reactions

Oxidative coupling is a direct method for forming aryl-aryl bonds from C-H bonds. While various reagents can facilitate this transformation, the regioselectivity can be a challenge.

One example involves the use of iron(III) chloride (FeCl₃) as a catalyst for oxidative coupling reactions. Although often used for cross-coupling different heterocycles, such as quinoxalinones with indoles, the principle of iron-catalyzed C-H activation is well-established. mdpi.comnih.govacs.org In these reactions, the iron catalyst acts as a Lewis acid to activate the substrates, facilitating the formation of key intermediates that undergo oxidation to yield the coupled products. mdpi.com For the homocoupling of indoles to form biindolyls, the reaction often proceeds through a radical mechanism. acs.org For instance, ferric chloride oxidation of phenethylamine (B48288) derivatives has been shown to produce indole structures, demonstrating the capacity of Fe(III) to effect intramolecular cyclizations via oxidative pathways. rsc.org

Tellurium tetrachloride (TeCl₄) has been employed for the oxidative coupling of N-acetylindole, which successfully yields the corresponding 3,3'-biindolyl derivative in good yield. clockss.orgresearchgate.net However, this specific method was reported to be unsuccessful for producing 2,2'-biindolyls or for the coupling of related azaindole systems like indazole. clockss.org

Palladium-Catalyzed Annulation Methods

Palladium catalysis is a powerful tool for constructing heterocyclic systems. One strategy to form 2,2'-biindoles involves the palladium-catalyzed annulation of a bis(o-iodophenyl)-α,β-diimine. This method provides good yields under mild conditions and is noted for its potential tolerance of a variety of substituent groups on the aromatic rings. nih.gov The process constructs the two indole rings simultaneously by forming the key C-N and C-C bonds in a cyclization cascade.

Copper-Catalyzed N-Arylation/Palladium-Catalyzed Direct Arylation Sequential Processes

A highly efficient one-pot strategy for assembling unsymmetrical 1,1'-carbonyl-2,2'-biindolyl derivatives has been developed, which can later be hydrolyzed to the parent 2,2'-biindolyl. nih.govacs.org This sequential process begins with a copper-catalyzed N-arylation, followed by a palladium-catalyzed direct arylation. nih.gov

The reaction sequence utilizes readily prepared N-(2-(2,2-dibromovinyl)phenyl)-1H-indole-1-carboxamide substrates. The first step is an intramolecular copper-catalyzed N-arylation to form a seven-membered ring intermediate. In the second step, a palladium catalyst facilitates an intramolecular C-H arylation to construct the second indole ring, furnishing the 1,1'-carbonyl-2,2'-biindolyl product in moderate to good yields. nih.gov This method is valued for its operational simplicity and the ability to generate diverse unsymmetrical biindolyls. nih.govacs.org

| Substrate (R group on indole) | Catalyst System (Cu/Pd) | Time (h) | Yield (%) |

| H | CuI/DMEDA, Pd(dppf)Cl₂ | 12 (Cu), 24 (Pd) | 78 |

| 5-Me | CuI/DMEDA, Pd(dppf)Cl₂ | 12 (Cu), 24 (Pd) | 75 |

| 5-OMe | CuI/DMEDA, Pd(dppf)Cl₂ | 12 (Cu), 24 (Pd) | 72 |

| 5-Cl | CuI/DMEDA, Pd(dppf)Cl₂ | 15 (Cu), 24 (Pd) | 65 |

| 5-F | CuI/DMEDA, Pd(dppf)Cl₂ | 15 (Cu), 24 (Pd) | 68 |

| Table based on data from The Journal of Organic Chemistry, 2011, 76(3), 967-970. nih.gov |

Gold(I)-Catalyzed Double Cycloisomerization Strategies

A systematic and broadly applicable protocol for synthesizing a variety of 2,2'-biindoles has been achieved through a gold(I)-catalyzed one-pot double cycloisomerization. researchgate.netnih.gov This strategy first requires the synthesis of 1,3-diyne-aniline precursors. These precursors then undergo a gold(I)-catalyzed reaction that triggers a double cycloisomerization cascade, efficiently forming the two indole rings of the this compound core under mild conditions. nih.gov This method is notable for its conciseness and wide substrate scope, allowing access to 2,2'-biindolyls with diverse substitution patterns. nih.gov The chemical stability of the resulting biindoles was found to be dependent on their substitution structure. nih.gov

Cobalt-Catalyzed Cross-Dehydrogenative Coupling

The synthesis of unsymmetrical 2,2'-biindoles can be accomplished with excellent regioselectivity using a cobalt-catalyzed cross-dehydrogenative coupling (CDC) reaction. mdpi.com This method involves the coupling of an N-(2-pyridyl)indole with a free (N-H) indole. The N-(2-pyridyl) group acts as a removable directing group, guiding the C-H activation and subsequent coupling to the C2 position of the free indole. researchgate.netmdpi.com This strategy is advantageous for its broad substrate scope and the ability to access unsymmetrical biindolyls, which are otherwise challenging to prepare. mdpi.com More recently, a photoinduced cobalt-catalyzed CDC process has also been developed, which operates at room temperature. diva-portal.org

Cyanide-Catalyzed Imino-Stetter Reactions

The cyanide-catalyzed imino-Stetter reaction has emerged as a key transformation for constructing the this compound scaffold, particularly in the context of natural product synthesis. mdpi.comrsc.org This method allows for the synthesis of 2,2'-bisindole-3-acetic acid derivatives, which are common intermediates for complex alkaloids. mdpi.com The reaction proceeds by coupling aldimines, derived from 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes, under cyanide catalysis. rsc.org This protocol has been successfully applied to the total syntheses of several classes of this compound natural products, including arcyriaflavin A and calothrixin B. mdpi.comrsc.org

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes to this compound offer versatility and the ability to introduce diverse functionalities into the final molecule. These methods typically involve the construction of a larger acyclic or partially cyclized precursor, which is then converted to the target biindole system in a subsequent step.

Wittig Reaction Sequences for Biindole Formation

A notable indirect synthesis of this compound employs a Wittig reaction to construct a key butadiene backbone, which subsequently undergoes a reductive cyclization to form the two indole rings. researchgate.neturi.eduuri.edu This strategy highlights the power of olefination chemistry in building complex aromatic systems.

A specific example involves the reaction between 2-nitrobenzyltriphenylphosphonium bromide and 2-nitrocinnamaldehyde. uri.edu This Wittig reaction connects the two nitro-substituted aromatic rings via a 1,3-butadiene (B125203) linker, yielding 1,4-bis(2-nitrophenyl)-1,3-butadiene as a mixture of isomers. uri.edu The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide.

The crucial final step is the double reductive cyclization of the dinitro butadiene intermediate. This transformation is effectively carried out using a trivalent phosphorus reagent, such as triethylphosphite, at elevated temperatures. uri.edu The triethylphosphite serves as a deoxygenating agent, promoting the cyclization of the nitro groups to form the pyrrole (B145914) rings of the indole moieties, ultimately yielding this compound. uri.educhimia.ch This reaction is an example of a Cadogan-type reductive cyclization. nih.govresearchgate.net A palladium-catalyzed, carbon monoxide-mediated double reductive cyclization of similar bis(2-nitroaryl)-1,3-butadienes has also been reported to afford 2,2'-biindoles. nih.govacs.org

Table 1: Wittig-Based Synthesis of this compound

| Step | Reactants | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Nitrobenzyltriphenylphosphonium bromide, 2-Nitrocinnamaldehyde | Wittig Reaction | 1,4-bis(2-nitrophenyl)-1,3-butadiene | uri.edu |

| 2 | 1,4-bis(2-nitrophenyl)-1,3-butadiene, Triethylphosphite | Reductive Cyclization | This compound | uri.edu |

Approaches from Nitroarenes and Alkynes

The synthesis of the this compound framework can be approached from precursors derived from nitroarenes and alkynes. These methods often involve transition-metal-catalyzed reactions that construct the indole rings from acyclic starting materials.

One prominent strategy involves the palladium-catalyzed double reductive cyclization of 1,4-bis(2-nitroaryl)-1,3-butadienes. nih.govacs.org While the butadiene precursor itself can be formed via a Wittig reaction as described previously, its components originate from nitro-substituted aromatics. This palladium-catalyzed method, mediated by carbon monoxide, provides a pathway to 2,2'-, 2,3'-, and 3,3'-biindoles depending on the structure of the starting dinitro-diene. nih.gov

More direct, though not always yielding biindoles specifically, are rhodium-catalyzed methods for general indole synthesis from nitroarenes and alkynes. tandfonline.comnih.govacs.org These reactions can proceed via redox-neutral annulation of N-acetoxyacetanilides (derived from nitroarenes) with alkynes to form substituted indoles. nih.govacs.org While these methods are powerful for creating single indole units and have been integrated into one-pot syntheses from nitroarenes, their direct application to form the this compound dimer is less commonly reported than the diene cyclization approach. nih.govacs.org Another approach involves the cyclization of 2-alkynylanilines, which can be prepared from nitroarenes via reduction, to form indoles, and in some cases, dimerize to form biindoles under iridium catalysis. chim.itosti.govresearchgate.net

The key takeaway is the utility of the nitro group as a precursor to the indole nitrogen. Reductive cyclization, whether by phosphorus reagents or transition metal catalysts, is a recurring theme in converting nitro-alkene or nitro-alkyne precursors into the indole ring system. chimia.chnih.govchemrxiv.org

Table 2: Summary of Nitroarene/Alkyne-Based Precursor Strategies

| Precursor Type | Key Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 1,4-bis(2-nitroaryl)-1,3-butadiene | Double Reductive Cyclization | Pd / CO | This compound | nih.gov |

| N-Acetoxyacetanilides and Alkynes | Redox-Neutral Annulation | Rh(III) | Substituted Indoles | nih.govacs.org |

| 2-Ethynylanilines | Cyclization/Dimerization | Ir(III) | 2,2'-Biindoles | researchgate.net |

Strategies Involving Indole-2-carboxaldehydes

Indole-2-carboxaldehydes are versatile precursors for building the this compound core through reactions that form the crucial C2-C2' bond. One of the most effective modern strategies is the cyanide-catalyzed imino-Stetter reaction. researchgate.netthieme-connect.com

In this approach, an aldimine is first formed by the condensation of an indole-2-carboxaldehyde with a 2-aminocinnamate derivative. researchgate.net This imine then undergoes an intramolecular conjugate addition reaction catalyzed by a cyanide ion. The cyanide catalyst facilitates an umpolung (polarity reversal) of the aldehyde carbon, which then attacks the enoate system of the cinnamate (B1238496) moiety in an intramolecular fashion to construct the second indole ring. thieme-connect.com This sequence provides access to highly functionalized 2,2'-bisindole-3-acetic acid derivatives in high yields. researchgate.netresearchgate.net This powerful reaction has been utilized as the key step in the total synthesis of several complex this compound natural products, including arcyriaflavin A and iheyamine A. researchgate.netthieme-connect.comresearchgate.netrsc.org

Another potential, though less directly reported, strategy for coupling indole-2-carboxaldehydes is the McMurry reaction. The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium species to form an alkene. rsc.orgnih.gov An intermolecular McMurry coupling of two molecules of indole-2-carboxaldehyde would theoretically produce 1,2-di(indol-2-yl)ethene. Subsequent reduction of the central double bond would then yield this compound. While the intramolecular McMurry coupling has been effectively used to synthesize complex indole-annulated systems, the direct intermolecular coupling of indole-2-carboxaldehyde to form a precursor for this compound is a plausible extension of this methodology. researchgate.netyoutube.com

Table 3: Synthetic Approaches from Indole-2-carboxaldehyde

| Strategy | Reactants | Catalyst/Reagent | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Imino-Stetter Reaction | Indole-2-carboxaldehyde, 2-Aminocinnamate | NaCN or KCN | 2,2'-Bisindole-3-acetic acid derivatives | researchgate.netthieme-connect.comresearchgate.net |

| McMurry Coupling (Hypothetical) | Indole-2-carboxaldehyde (2 equiv.) | TiCl₃ or TiCl₄, Reducing Agent (e.g., Zn, LiAlH₄) | 1,2-di(indol-2-yl)ethene | rsc.orgresearchgate.net |

Derivatization and Analog Synthesis of 2,2 Biindolyl

Synthesis of Substituted 2,2'-Biindolyls

The functionalization of the 2,2'-biindolyl core can be achieved with a high degree of regioselectivity, enabling the introduction of various substituents at specific positions on the indole (B1671886) rings.

Functionalization at Specific Positions (e.g., 3,3'-positions)

The 3 and 3' positions of the this compound skeleton are particularly amenable to electrophilic substitution and other functionalization reactions. A one-pot synthesis of unsymmetrical 2,2′-biindolyl derivatives has been developed through a sequence involving a copper-catalyzed N-arylation followed by a palladium-catalyzed direct arylation. acs.org This method utilizes easily prepared o-gem-dibromovinyl substrates to yield the desired biindolyls in moderate to good yields. acs.org

Another approach involves the palladium-catalyzed homocoupling of indoles, which can produce 2,3′-biindolyls with high regioselectivity. acs.org Furthermore, a one-pot method for creating C3-position acetoxylated biindolyls has been achieved using palladium catalysis with silver acetate (B1210297) as an oxidant under an oxygen atmosphere. acs.org The synthesis of 3-acetoxy-3'-dichloroacetyl-2,2'-biindolyl has been reported, starting from 3-acetoxy-2,2'-biindolyl and dichloroacetyl chloride. clockss.org

The table below summarizes the synthesis of a functionalized this compound derivative.

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Acetoxy-2,2'-biindolyl | Dichloroacetyl chloride, Ethyl acetate, reflux | 3-Acetoxy-3'-dichloroacetyl-2,2'-biindolyl | 85% |

Table 1: Synthesis of 3-Acetoxy-3'-dichloroacetyl-2,2'-biindolyl. clockss.org

Introduction of Methyl and Other Alkyl Groups

The introduction of methyl and other alkyl groups onto the this compound framework can significantly influence its properties. N-alkylation of indoles, a related process, can be efficiently carried out using reagents like dimethyl carbonate for methylation and dibenzyl carbonate for benzylation, often in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

A specific example of methylation on a biindolyl derivative is the quantitative conversion of 6-chloro-6a-hydroxy-5-methoxy-5,6,6a,7-tetrahydroindolo[2,3-a]carbazole to its 12-methyl counterpart using dimethyl sulfate (B86663) and potassium carbonate. clockss.org While this is on a more complex derivative, the principle of N-alkylation is directly applicable to the simpler this compound system.

The following table details the N-methylation of a complex biindolyl-related structure.

| Starting Material | Reagents and Conditions | Product | Yield |

| 6-Chloro-6a-hydroxy-5-methoxy-5,6,6a,7-tetrahydroindolo[2,3-a]carbazole | Dimethyl sulfate, K2CO3, DMF, room temperature | 12-Methyl-6-chloro-6a-hydroxy-5-methoxy-5,6,6a,7-tetrahydroindolo[2,3-a]carbazole | 100% |

Table 2: N-methylation of a complex biindolyl derivative. clockss.org

Incorporation of Chalcogen-Containing Moieties (e.g., sulfur bridges)

The incorporation of chalcogens, particularly sulfur, into the biindolyl structure can lead to novel materials with interesting electronic and conformational properties. Thiophene-fused analogues of complex aromatic structures have been synthesized, indicating the feasibility of creating thiophene-biindolyl hybrids. rsc.org A general and efficient method for creating sulfur-bridged compounds involves the iodine-mediated reaction of enaminones with elemental sulfur, leading to double C(sp2)–H thiolation without the need for metal catalysts. rsc.org This strategy could potentially be adapted for the synthesis of sulfur-bridged 2,2'-biindolyls.

Furthermore, the synthesis of carbon-sulfur-bridged glycomimetics has been achieved through the photoinitiated free-radical addition of carbohydrate thiols to unsaturated sugars (thiol-ene coupling), a method that offers high stereoselectivity and could be applied to biindolyl systems. mdpi.com The synthesis of indole triflones has been reported, and these can be converted to biindolyl triflones, introducing a sulfur-containing functional group. nih.gov

Formation of Polysubstituted Biindolyls

The synthesis of polysubstituted biindolyls allows for fine-tuning of their properties for specific applications. A variety of methods have been developed to achieve this. For instance, a Brønsted acid-catalyzed approach can be used to synthesize 2,2′-disubstituted 1H,1′H-3,3′-biindoles. mdpi.com An alternative, sustainable method uses an acidic deep eutectic solvent which acts as both the solvent and the catalyst. researchgate.net

Domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives provide a route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, which are complex biindolyl analogues. mdpi.com Additionally, an iodine-promoted electrocyclization of substituted indoles with 4-arylidene-3,6-diarylhex-2-en-5-ynal derivatives can yield polysubstituted cyclopentene (B43876) and cyclopenta[b]carbazole derivatives, which are structurally related to biindolyls. researchgate.net A copper(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl offers a pathway to polysubstituted carbazoles, which share a structural relationship with biindolyls. rsc.org

The table below shows examples of the synthesis of polysubstituted biindolyl-related structures.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type |

| 2,2′-Diaminotolanes | (Hetero)arylaldehydes | Acidic Deep Eutectic Solvent | 2,2′-Disubstituted 3,3′-biindoles |

| Indol-2-ylmethyl acetates | 1,3-Dicarbonyl derivatives | Palladium catalyst | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones |

| Substituted indoles | 4-Arylidene-3,6-diarylhex-2-en-5-ynal derivatives | Iodine | Polysubstituted cyclopentene and cyclopenta[b]carbazole derivatives |

Table 3: Methods for the synthesis of polysubstituted biindolyls and related compounds. mdpi.commdpi.comresearchgate.net

Scaffold Modification and Complex Analogues

Beyond simple substitution, the this compound scaffold can be incorporated into more complex molecular architectures, such as molecular clefts, to create receptors for specific molecules or ions.

Biindolyl-based Molecular Clefts

The this compound unit, with its two indole NH groups, is an excellent building block for constructing molecular clefts designed for anion recognition through hydrogen bonding. researchgate.net To enhance the binding affinity and selectivity, these basic clefts can be systematically modified. researchgate.net

One strategy involves incorporating additional hydrogen-bonding sites. For example, the introduction of two benzamide (B126) units to the biindolyl scaffold dramatically increases the association constant for chloride ions. researchgate.net An even greater enhancement in binding is observed with the incorporation of urea (B33335) moieties. researchgate.net A dihydrogen phosphate-binding receptor has been created by attaching two pyridyl units to a preorganized biindolyl scaffold, which binds dihydrogen phosphate (B84403) with high selectivity and a strong association constant. researchgate.net The structural preorganization of the biindolyl backbone further enhances anion binding affinities. researchgate.net

The table below illustrates the effect of modifying a biindolyl molecular cleft on its binding affinity for the chloride anion.

| Receptor | Additional Functional Groups | Association Constant (Ka) for Cl- in CH3CN (M-1) |

| Reference molecule with two indole NHs | None | 340 |

| Molecular cleft 1a | Two benzamide units | 5.1 x 10³ |

| Molecular cleft 1b | Two benzamide units (preorganized) | 1.4 x 10⁴ |

Table 4: Association constants of biindolyl-based molecular clefts for chloride. researchgate.net

Azo-Coupling Based Photoswitches

The synthesis of photoswitchable molecules based on the this compound core has been achieved through azo-coupling reactions. A notable development in this area is a pseudo-three-component reaction where the azo coupling of aryldiazonium salts with indoles is conducted in an aprotic, nonpolar solvent exposed to air. figshare.comnih.gov This process involves an initial azo coupling, which is then followed by the nucleophilic addition of a second indole unit to the resulting indolium intermediate. figshare.comnih.gov The subsequent aromatization and oxidation steps are facilitated by the presence of air. figshare.comnih.gov This domino approach, which combines azo-coupling with C-H functionalization, provides a direct route to biindolyl photoswitches. figshare.comrudn.rusciprofiles.comrudn.ru

The kinetics of the azo coupling of various para-substituted benzenediazonium (B1195382) tetrafluoroborates with indole and its methylated derivatives have been investigated in acetonitrile. cdnsciencepub.com These studies reveal that the reaction rates are influenced by the substituents on the benzenediazonium salt, and the data can be correlated using the Hammett equation. cdnsciencepub.com The mechanism generally involves a rate-limiting electrophilic attack at the 3-position of the indole ring. cdnsciencepub.com

Arylazotriazoles, another class of photoswitches, can be synthesized from azoacetylenes. acs.org These molecules exhibit near-quantitative photoisomerization and possess long thermal half-lives for the Z-isomer. acs.org The photophysical properties of these switches can be tuned by altering the substituents on the azotriazole ring. acs.org

Table 1: Key Features of Azo-Coupling Based Photoswitch Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Pseudo-three-component domino reaction | figshare.comnih.gov |

| Key Steps | Azo-coupling, nucleophilic addition, aromatization, oxidation | figshare.comnih.gov |

| Solvent | Aprotic, nonpolar | figshare.comnih.gov |

| Oxidant | Air | figshare.comnih.gov |

| Kinetic Control | Rate-limiting electrophilic attack at indole C3-position | cdnsciencepub.com |

Indolocarbazole Alkaloid Syntheses from Biindolyl Precursors

The this compound framework is a key precursor in the synthesis of indolocarbazole alkaloids, a class of natural products with significant biological activity. researchgate.netsoton.ac.uk Synthetic strategies often involve the derivatization of the 3,3'-positions of the biindolyl core. researchgate.net For instance, the 3,3'-diformyl derivative of this compound has been synthesized as a potential intermediate for constructing indolocarbazole structures. researchgate.net

Various synthetic routes have been developed to access the planar, pentacyclic ring systems of indolocarbazoles. ki.se One approach involves the palladium acetate-mediated cyclization of 1,2-bis(1H-indol-2-yl)ethane to form indolo[2,3-c]carbazole. ki.se Another method utilizes 2,3'-biindolyl, which can be converted to indolo[3,2-a]carbazoles through electrocyclic reactions or by reaction with a masked N,N-dimethylaminoacetaldehyde. ki.sesemanticscholar.org These methods also provide access to related structures like indolo[3,2-a]pyrrolo[3,4-c]carbazoles. ki.se

Recent advances in the total synthesis of indolocarbazole natural products have led to the successful synthesis of the staurosporine (B1682477) aglycone, arcyriaflavin A, and K252d. soton.ac.uksoton.ac.uk These syntheses have explored various methodologies, including photochemical cyclizations in flow systems and Mannich-type cyclizations. soton.ac.uksoton.ac.uk

Other Fused and Macrocyclic Biindolyl Systems

Beyond indolocarbazoles, the this compound unit is a building block for a variety of other fused and macrocyclic systems. The interaction of this compound with elemental sulfur can lead to the formation of a macrocyclic system containing four indole moieties within a 12-membered central ring that incorporates two disulfide linkages. ki.se

Macrocyclic bisindolylmaleimides, where the indole nitrogens are linked by a tether, have also been synthesized. rsc.org The success of the macrocyclization is dependent on the length of the tether, with longer tethers (six to ten atoms) allowing for the formation of the macrocycle via ring-closing metathesis or substitution reactions. rsc.org

Furthermore, this compound can be used to construct molecular clefts and macrocycles designed for anion recognition. researchgate.net By incorporating additional hydrogen bond donors, such as benzamide units, the binding affinity of these receptors for anions like chloride can be significantly enhanced. researchgate.net Preorganization of the biindolyl backbone into a more rigid structure further increases the binding strength. researchgate.net The dimerization of 2,7'-biindolyl compounds can also generate macrocyclic tetraindolyls known as indorphyrins. arkat-usa.org

Table 2: Examples of Fused and Macrocyclic Biindolyl Systems

| System Type | Synthetic Precursor(s) | Key Features | Reference |

|---|---|---|---|

| Sulfur-Containing Macrocycle | This compound and elemental sulfur | 12-membered ring with two disulfide linkages | ki.se |

| Macrocyclic Bisindolylmaleimides | Bisindolylmaleimide and tethering agent | Tether length is crucial for successful macrocyclization | rsc.org |

| Anion Receptors | 7,7'-Diamino-2,2'-biindolyl | Enhanced anion binding through hydrogen bonding | researchgate.net |

| Indorphyrins | 2,7'-Biindolyl | Macrocyclic tetraindolyls | arkat-usa.org |

Atropisomeric Biindolyl Ligands

The inherent chirality arising from restricted rotation around the C2-C2' bond in the this compound scaffold makes it an excellent framework for the development of atropisomeric ligands for asymmetric catalysis. snnu.edu.cn The synthesis and resolution of 2,2'-bis(diphenylphosphino)[3,3']biindolyl represents an early example of such a ligand. globalauthorid.com

More recent developments have focused on the design and synthesis of diphosphine ligands based on a chiral biindolyl scaffold. researchgate.net These ligands have been successfully applied in transition-metal-catalyzed asymmetric reactions, including allylations and hydrogenations. researchgate.net A notable achievement is the highly enantioselective (98% ee) and diastereoselective hydrogenation of a β-ketoester, which proceeds through a dynamic kinetic resolution. researchgate.net

The synthesis of these chiral ligands can be achieved without the need for resolving a racemic mixture, which is a significant advantage over many other biaryldiphosphane syntheses. researchgate.net Organocatalytic methods have also been employed for the enantioselective synthesis of atropisomeric compounds. snnu.edu.cn Transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of atropisomers, including those based on biaryl backbones. snnu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2,2'-biindolyl. rsc.orgbyjus.com By analyzing the chemical shifts, signal intensities, and splitting patterns in an NMR spectrum, detailed information about the molecular structure can be obtained. webassign.netlibretexts.org

In the context of this compound and its oligomers, NMR is crucial for confirming the connectivity of the indole (B1671886) units. The number of signals in a proton (¹H) or carbon-¹³ (¹³C) NMR spectrum indicates the number of chemically non-equivalent nuclei, providing initial clues about the molecule's symmetry. webassign.netneu.edu.tr The chemical shift of each signal reveals the electronic environment of the corresponding nucleus. For instance, protons and carbons in the aromatic rings of the indole moieties will have characteristic chemical shifts.

The coupling between adjacent protons, observed as signal splitting, is particularly valuable for establishing the substitution pattern on the indole rings and the linkage between them. This spin-spin splitting follows the n+1 rule, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' peaks. webassign.net For complex structures like oligomers, two-dimensional NMR techniques (e.g., COSY, HMBC) are often employed to map out the entire bonding network.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.orgnih.gov This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams provide the information needed to calculate a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms and their chemical bonds can be determined. nih.govwikipedia.org

The process begins with growing a high-quality single crystal, which can be the most challenging step. libretexts.org Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The diffraction data is collected, processed, and used to solve the crystal structure, often with the aid of powerful computer programs. nih.gov The final refined structure provides a detailed and accurate picture of the molecule in the solid state.

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the characterization of compounds like this compound, providing information on molecular weight and elemental composition. nih.gov The PubChem entry for this compound lists a computed molecular weight of 232.28 g/mol . nih.gov

Various ionization techniques can be employed in mass spectrometry. For instance, Fast Atom Bombardment (FAB) has been used in the characterization of macrocyclic complexes that incorporate indolyl moieties. squ.edu.omresearchgate.net More advanced techniques like electrospray ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis. digitellinc.com

High-resolution mass spectrometry (HR-MS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and fragmented to provide structural information. This fragmentation pattern can be used to identify unknown compounds or to confirm the structure of synthesized molecules. digitellinc.com

Electrochemistry and Spectroelectrochemical Analyses

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of molecules like this compound. squ.edu.omresearchgate.net These techniques provide information about the potentials at which the compound can be oxidized or reduced, as well as the stability of the resulting charged species.

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis) to provide simultaneous information about the electronic structure of a molecule as its oxidation state is changed. als-japan.comals-japan.comazom.com This is achieved by performing an electrochemical experiment within a specialized cell that allows for the simultaneous measurement of the absorption spectrum. rsc.org

By applying a potential to the working electrode in a spectroelectrochemical cell, one can generate the cationic or anionic species of this compound and observe the corresponding changes in its UV-Vis spectrum. This allows for the direct characterization of the electronic transitions of the oxidized and reduced forms of the molecule. Such studies are crucial for understanding the behavior of these compounds in electronic devices or as redox-active materials. The analysis of the relationship between absorbance and potential can provide insights into the electrochemical characteristics of the system that might be difficult to obtain from voltammetry alone. als-japan.com

Table 2: Electrochemical and Spectroelectrochemical Data for a Related Compound An interactive table with more information will be displayed here.

| Compound | Technique | Observed Redox Couples | Reference |

| Tetrabenzo webassign.netnih.govresearchgate.nettriazaporphine (TBTAP) derivatives | Cyclic Voltammetry | Two reduction and two oxidation couples | core.ac.uk |

Time-Resolved Spectroscopic Approaches (e.g., Transient Absorption, EPR)

Time-resolved spectroscopic techniques are employed to study the dynamics of short-lived excited states and reactive intermediates that are formed following photoexcitation. photoscience.plwikipedia.org These methods provide invaluable information on the photophysical and photochemical pathways that a molecule can undergo.

Transient absorption spectroscopy is a pump-probe technique used to study photochemical processes on timescales ranging from femtoseconds to milliseconds. wikipedia.org An initial laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, the formation and decay of excited states and intermediates can be monitored. wikipedia.org This technique can be used to investigate processes such as non-radiative relaxation, vibrational relaxation, and intersystem crossing in this compound derivatives. wikipedia.org

Time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy is used to detect and characterize transient paramagnetic species, such as triplet excited states and radical pairs, that may be formed upon photoexcitation. nih.govresearchgate.netchemrxiv.org TR-EPR provides information about the electronic structure and geometry of these transient species. nih.gov For example, the zero-field splitting parameters obtained from a TR-EPR spectrum can give insights into the distribution of the triplet state wavefunction over the molecule. researchgate.net

Pulse radiolysis is another technique used to generate and study reactive intermediates. In this method, a high-energy electron pulse is used to create oxidizing or reducing radicals in a solution, which then react with the molecule of interest. The resulting transient species are often monitored by transient absorption spectroscopy. nih.gov

Theoretical and Computational Investigations of 2,2 Biindolyl

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic characteristics of molecular systems. unina.itrsc.orgrsc.orgmdpi.com DFT calculations allow for the determination of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). physchemres.orgnih.govajchem-a.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. physchemres.orgnih.govajchem-a.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov

For 2,2'-biindolyl and its derivatives, DFT studies have been instrumental in understanding their electronic properties. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. physchemres.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. ajchem-a.com In many organic molecules, the HOMO and LUMO are located around the aromatic portions of the structure. physchemres.org

Theoretical studies on various organic compounds have demonstrated the utility of DFT in calculating electronic parameters. For instance, in a study on an iron(III) porphyrin complex, the HOMO-LUMO energy gap was calculated to be 0.9042 eV at the B3LYP/6-311G(d,p) level of theory, indicating a small gap due to conjugation. physchemres.org In another case involving a Schiff base, the HOMO-LUMO gap was found to be -0.08657 eV, suggesting high chemical reactivity. nih.gov These examples, while not directly on this compound, showcase the power of DFT in elucidating electronic behavior that is applicable to the study of biindolyl systems. physchemres.orgnih.gov

The electronic properties of oligomers of 5,6-dihydroxyindole (B162784), which includes the this compound moiety, have been successfully analyzed using a combination of experimental and DFT methods. nih.govcapes.gov.br This integrated approach has been vital in understanding the unique optical properties of these systems. nih.gov

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling serves as a virtual laboratory to explore the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mit.eduacs.org For the synthesis and transformation of this compound and related indole (B1671886) compounds, computational studies have been pivotal in elucidating reaction mechanisms and predicting outcomes. researchgate.netacs.org

One area where computational modeling has been particularly insightful is in the cyclization and coupling reactions that form biindole structures. For instance, a proposed reaction pathway for the [Cp*IrCl2]2-catalyzed cyclization of 2-ethynylanilines to form 2,2'-biindoles was supported by deuterium (B1214612) labeling experiments and computational studies. researchgate.net Similarly, the mechanism of Ru-catalyzed cycloisomerization of 2-alkynylanilides to produce indoles has been analyzed at the B3LYP level of density functional theory. researchgate.net These studies often involve mapping out the potential energy surface to identify transition states, intermediates, and the most energetically favorable reaction pathways. sciforum.netpku.edu.cn

Computational methods are also employed to understand the regioselectivity of reactions. For example, in the intramolecular [2+2] cycloaddition of ene-ketenes, DFT calculations have been used to explain why different substrates lead to either fused-ring or bridged-ring products. pku.edu.cn The relative stability of carbocation intermediates in the transition states was found to be a key factor determining the reaction outcome. pku.edu.cn

Furthermore, computational approaches can help optimize synthetic routes by comparing the energies of reactants, intermediates, and products. methodist.edu By understanding the energetic landscape of a reaction, chemists can make more informed decisions about reaction conditions and catalysts. methodist.edumdpi.com For example, computational studies have been used to investigate the feasibility of different pathways in the Pd-catalyzed synthesis of carbamates, confirming that the reaction can proceed through multiple efficient routes. mdpi.com The insights gained from such computational investigations are invaluable for designing more efficient and selective syntheses of complex molecules like this compound.

Prediction of Conformational Isomers and Stability

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods are widely used to predict the different spatial arrangements, or conformations, a molecule can adopt and to determine their relative stabilities. acs.orgnih.gov For molecules with rotatable bonds, such as the one connecting the two indole rings in this compound, understanding the conformational landscape and the energy barriers to rotation is crucial. tamuc.edumdpi.com

Theoretical calculations, including semiempirical, ab initio, and density functional theory (DFT) methods, have been applied to study the conformations of various bi-aryl systems. rsc.org For instance, in the case of 2,2'-bi-1H-imidazole, a related heteroaromatic dimer, all theoretical methods employed agreed that the trans conformation is the most stable (the global minimum), while the cis conformation represents a transition state. rsc.org Ab initio and DFT calculations further identified additional local minima corresponding to slightly skewed cis conformations. rsc.org

The energy barrier for rotation around the central bond is a key parameter that governs the interconversion between different conformers. nih.govresearchgate.net For 2,2'-bipyridine, quantum-chemical calculations have shown that substituents can have a significant effect on both the energy difference between syn and anti conformers and the rotational energy barrier. nih.gov Hydrogen-bonding donors or electron acceptors at certain positions can decrease the barrier, while substituents at other positions can increase it. nih.gov Even weak interactions, such as those involving C-H hydrogen bond donors, can have a noticeable impact. nih.gov

The stability of different conformers can be influenced by subtle factors. DFT optimizations of peptide structures have revealed the existence of multiple low-energy conformers, with some being nearly degenerate in energy while others are slightly higher. acs.org These studies highlight the importance of considering an ensemble of conformations rather than a single static structure. acs.org Understanding the conformational preferences and the energy required to interconvert between them is essential for predicting the behavior of flexible molecules like this compound in various chemical environments.

Table 1: Predicted Conformational Data for 2,2'-bi-1H-imidazole

This interactive table provides a summary of theoretical predictions for the conformational isomers of a related bi-heteroaromatic compound, 2,2'-bi-1H-imidazole. The data illustrates how different computational methods can be used to determine the most stable conformations and the torsional angles between the rings.

| Computational Method | Global Minimum | Torsional Angle at Local Minima |

| All methods | trans | N/A |

| HF/3-21G | N/A | 26.3° |

| HF/6-31G | N/A | 45.9° |

| B3LYP/6-31G | N/A | 37.8° |

| Data sourced from a study on the conformations and rotational barriers of 2,2'-bi-1H-imidazole. rsc.org |

Structure-Electronic Absorption Property Correlations

The relationship between a molecule's structure and its ability to absorb light is a fundamental aspect of its chemical and physical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption spectra of molecules. rsc.orgnih.gov These methods allow for a detailed understanding of how the arrangement of atoms and the electronic distribution within a molecule influence its color and photochemical behavior.

For oligomers of 5,6-dihydroxyindole, which share the biindolyl core, a combined experimental and DFT approach has proven effective in elucidating the link between their structure and their UV-visible absorption properties. nih.govcapes.gov.br Studies have shown that the mode of coupling between the indole units is a critical, and previously underappreciated, factor affecting the electronic absorption. nih.gov For example, this compound and 2,4'-biindolyl absorb light at longer wavelengths compared to 2,7'-biindolyl, and these spectral differences are well-predicted by DFT analysis. nih.govcapes.gov.br

A key finding from these studies is that simply increasing the length of the oligomer chain does not lead to a regular or predictable shift to longer wavelengths (bathochromic shift). nih.gov Instead, the specific linkage points between the monomer units play a more dominant role. Furthermore, as the oligomers grow from a monomer to a tetramer, a significant broadening of the absorption bands is observed. nih.gov TD-DFT simulations can interpret the absorption bands of more complex structures, like triindolyls, as being a combination of two main separate electronic transitions. nih.govcapes.gov.br

These computational investigations highlight that building reliable structural models based on experimentally characterized oligomers is a promising strategy for understanding the optical properties of complex systems. nih.gov By correlating structural features with electronic absorption spectra, scientists can gain predictive power to design molecules with desired optical characteristics.

Quantum Mechanical Studies of Excited State Dynamics (e.g., Proton Transfer)

The behavior of molecules after they absorb light is governed by the complex interplay of electronic and nuclear motion, a field known as excited-state dynamics. rsc.orgnih.gov Quantum mechanical simulations are indispensable for unraveling these ultrafast processes, such as excited-state intramolecular proton transfer (ESIPT), which can occur on femtosecond to picosecond timescales. nih.govrsc.org

Computational studies on other molecules, like bis(2'-benzothiazolyl)hydroquinone (BBTHQ), have explored how factors such as atomic electronegativity can influence excited-state double proton transfer (ESDPT) processes. mdpi.com By constructing potential energy surfaces (PESs), researchers can uncover the mechanistic details of these reactions. mdpi.com

The development of advanced simulation techniques, such as the nuclear-electronic orbital (NEO) Ehrenfest dynamics, allows for the inclusion of nuclear quantum effects, which can be crucial for accurately describing proton transfer. nsf.gov These effects, like the delocalized nature of a quantum proton, can significantly influence reaction rates and kinetic isotope effects. nsf.gov Treating the transferring proton quantum mechanically can decrease the predicted proton transfer time because its wave function can span a larger region of space, reducing the distance the heavier atoms in the molecular backbone need to travel for the transfer to occur. nsf.gov These computational approaches provide a powerful lens through which the fundamental quantum mechanical driving forces of excited-state processes can be understood. nsf.gov

Structure Activity Relationship Sar Studies in 2,2 Biindolyl Research

Principles and Methodologies of SAR Analysis for Biindolyls

The core principle of SAR is that the three-dimensional arrangement of atoms and functional groups within a molecule determines its biological interactions. oncodesign-services.com For the 2,2'-biindolyl scaffold, SAR studies aim to decipher how modifications to the indole (B1671886) rings, the substituents on these rings, and the rotational angle of the central 2,2'-bond influence biological outcomes. oncodesign-services.comcollaborativedrug.com

Methodologies employed in the SAR analysis of biindolyls are a blend of experimental and computational techniques:

Systematic Synthesis of Analogs : Researchers synthesize a series of this compound derivatives where specific parts of the molecule are systematically varied. This could involve changing the nature and position of substituents on the indole rings or modifying the groups attached to the indole nitrogens. oncodesign-services.com

Biological Testing : Each synthesized analog is tested for its biological activity, such as enzyme inhibition or receptor binding, to measure the impact of the structural change. oncodesign-services.com

Computational Modeling : In silico methods are crucial for rationalizing observed SAR data. uni-bonn.de

Molecular Docking : This technique predicts how a biindolyl derivative might bind to the active site of a target protein. It helps visualize key interactions, such as hydrogen bonds involving the indole N-H groups, and steric or hydrophobic interactions. researchgate.neteurekaselect.com

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. For biindolyls, the two indole N-H groups often serve as key hydrogen bond donors. researchgate.netcresset-group.com

Molecular Dynamics (MD) Simulations : MD simulations are used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the molecular interactions. nih.gov

By correlating the structural modifications with changes in biological activity, a comprehensive SAR map is developed. This map highlights "activity cliffs," where small structural changes lead to significant shifts in potency, providing critical clues for further design. cresset-group.com

Rational Design of Biindolyl Derivatives based on Structural Features

Rational design uses the insights gained from SAR studies and the known structure of a biological target to design new molecules with improved properties. mdpi.commdpi.com For 2,2'-biindolyls, this process often focuses on leveraging key structural features of the scaffold.

A primary feature of the this compound core is the presence of two indole N-H groups, which are excellent hydrogen bond donors. researchgate.net Rational design strategies often exploit this by creating derivatives that can form multiple hydrogen bonds with a target, thereby increasing binding affinity. researchgate.net For example, molecular clefts synthesized from a this compound scaffold were systematically modified to enhance their binding affinity for anions. The incorporation of additional hydrogen-bonding sites, such as benzamide (B126) units, dramatically increased the association constant for chloride ions compared to the parent biindolyl. researchgate.net

Another key structural consideration is the bi-aryl axis, which allows for the positioning of substituents in a specific three-dimensional orientation. Structure-based design can be used to introduce substituents that fit into specific pockets of a target protein. For instance, if a binding site has a hydrophobic pocket, derivatives with lipophilic substituents at the appropriate positions on the indole rings can be designed to occupy that pocket and enhance potency. drugdesign.org

The design process is iterative:

Identify a hit compound, such as the basic this compound scaffold.

Use SAR and computational tools like docking to understand its binding mode. mdpi.com

Design new derivatives with modifications predicted to improve interactions (e.g., adding a group to form a new hydrogen bond). mdpi.comnih.gov

Synthesize and test the new compounds.

Analyze the results to further refine the SAR model and guide the next design cycle.

This structured approach allows chemists to move from a simple starting scaffold to highly optimized and potent molecules tailored for a specific biological target. nih.govucc.ie

Influence of Substituent Effects on Molecular Interactions

Substituents added to the this compound core can profoundly influence its molecular interactions and biological activity by altering its electronic and steric properties. tamuc.edumdpi.comcambridgemedchemconsulting.com These effects can be broadly categorized as electronic (influencing charge distribution) and steric (related to the size and shape of the substituent).

Electronic Effects : Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic indole rings. This can enhance cation-π interactions, where the electron-rich face of the indole ring interacts favorably with a positively charged group on a receptor.

Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or cyano (-CN), decrease the electron density of the indole rings. This can strengthen interactions where the biindolyl acts as a hydrogen bond donor, as the N-H bond becomes more polarized. tamuc.edu

The nature of these substituent effects is often analyzed through Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). tamuc.edu

For 2,2'-biindolyls, the position of the substituent is crucial. A group at the 5- or 5'-position, for instance, will have a different impact than one at the 4- or 7-position due to its different spatial orientation relative to the bi-aryl axis and potential binding partners.

| Substituent Type | Example Group | General Influence on this compound Core | Potential Impact on Molecular Interaction |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density on indole rings | Enhances cation-π stacking interactions |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -Cl | Decreases electron density on indole rings | Strengthens N-H hydrogen bond donation; may participate in halogen bonding |

| Bulky/Lipophilic | -t-Butyl, -Phenyl | Increases steric hindrance and lipophilicity | Can form hydrophobic interactions or cause steric clashes with the target |

| Hydrogen Bond Acceptor | -C=O | Introduces a site for hydrogen bonding | Can form a new hydrogen bond with a donor group on the receptor |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Biindolyl Systems

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, mathematical approach to SAR. mdpi.com It aims to find a statistical correlation between the measured biological activity of a series of compounds and their calculated physicochemical properties or molecular descriptors. mdpi.comnih.gov The resulting QSAR model is an equation that can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and saving resources. collaborativedrug.comnih.gov

For this compound systems, various QSAR methodologies can be applied:

2D-QSAR : This approach uses descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), polar surface area, and electronic parameters. The Hansch analysis is a classic example, relating biological activity to parameters like hydrophobicity (π), electronic effects (σ), and steric effects (Es).

3D-QSAR : This method takes the three-dimensional structure of the molecules into account. Key 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA) : This technique requires aligning a set of molecules (e.g., biindolyl derivatives) and placing them in a 3D grid. pitt.edumdpi.com It then calculates the steric and electrostatic fields around each molecule at each grid point. A statistical method, typically Partial Least Squares (PLS), is used to generate an equation correlating these field values with biological activity. nih.govpitt.edu The results are often visualized as contour maps, which show regions where bulky groups (steric field) or charged groups (electrostatic field) would increase or decrease activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also analyzes aligned molecules in a 3D grid but uses different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. nih.govmdpi.com This can sometimes provide a more intuitive interpretation of the SAR. mdpi.com

The development of a robust QSAR model for 2,2'-biindolyls follows a standard workflow:

Data Set Preparation : A series of biindolyl derivatives with a wide range of biological activities is selected. mdpi.com

Molecular Modeling and Alignment : 3D structures are generated and aligned based on a common substructure or a docking-derived conformation. mdpi.com

Descriptor Calculation : Relevant 2D or 3D descriptors are calculated.

Model Generation and Validation : A training set of compounds is used to build the model. The model's predictive power is then tested using an external test set of compounds that were not used in model creation. mdpi.comnih.gov

Advanced Applications and Functional Materials Derived from 2,2 Biindolyl

Ligand Design in Organometallic Chemistry and Catalysis

The 2,2'-biindolyl framework has emerged as a privileged scaffold in the design of chiral ligands for transition-metal catalysis. Its rigid and tunable structure allows for the precise control of the steric and electronic environment around a metal center, which is crucial for achieving high enantioselectivity in asymmetric reactions.

Researchers have successfully developed a range of chiral bisphosphine ligands based on the this compound skeleton. acs.org These ligands have demonstrated exceptional performance in various asymmetric catalytic reactions. For instance, a concise and scalable synthesis has been developed for a class of chiral bisphosphine ligands derived from this compound, which have shown high efficiency in asymmetric hydrogenations, conjugate reductions, and cycloisomerization reactions. acs.org The synthetic strategy often involves an efficient central-to-axial chirality transfer, enabling the creation of a diverse library of ligands. acs.org

The versatility of the this compound scaffold allows for independent variation of the ligating moieties, facilitating the study of both steric and electronic influences on stereoselectivity. For example, chiral chelating diphosphines based on this framework have been used in rhodium-catalyzed asymmetric hydrogenation and hydroboration, as well as in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivities (up to 99%). The development of atropisomeric ligands, such as 2,2'-bis-diphenylphosphino [3,3'-biindolyl], further expands the scope of these catalysts in transition metal-mediated transformations. globalauthorid.com

The success of these ligands is often comparable to well-established privileged ligands based on other scaffolds like spirobiindane. researchgate.netacs.org This underscores the significant potential of the this compound framework as a cornerstone for the design of novel and highly effective chiral ligands and catalysts. acs.org

| Ligand Type | Catalytic Application | Metal | Enantioselectivity (up to) |

| Chiral Diphosphine | Asymmetric Hydrogenation | Rhodium | 99% |

| Chiral Diphosphine | Asymmetric Hydroboration | Rhodium | High |

| Chiral Diphosphine | Asymmetric Allylic Alkylation | Palladium | High |

| Chiral Bisphosphine | Asymmetric Conjugate Reduction | Not Specified | High |

| Chiral Bisphosphine | Cycloisomerization | Not Specified | High |

Supramolecular Chemistry: Molecular Clefts, Dendrimers, Rotaxanes, and Catenanes

The inherent structural features of this compound, particularly the presence of two indole (B1671886) NH groups that can act as hydrogen bond donors, make it an excellent building block for the construction of supramolecular architectures.

Molecular Clefts: The this compound scaffold has been utilized to synthesize molecular clefts capable of binding anions through hydrogen-bonding interactions. researchgate.net By systematically modifying the scaffold, for example, by incorporating additional hydrogen-bonding sites like benzamide (B126) units, the binding affinities for anions such as chloride can be dramatically increased. researchgate.net For instance, molecular clefts with additional benzamide units exhibit association constants for chloride that are significantly higher than the parent biindolyl molecule. researchgate.net Similarly, incorporating urea (B33335) moieties can lead to receptors that strongly bind oxoanions like phosphates and carboxylates in polar solvents. researchgate.net

Dendrimers: Dendrimers are highly branched, well-defined macromolecules, and the this compound unit can be incorporated into their structure. While the direct use of this compound as a core or branching unit for dendrimers is an area of ongoing research, related chiral monomers with diphenolic and hydroxyl functionalities suitable for convergent dendrimer synthesis have been efficiently prepared. acs.orgnih.govsigmaaldrich.comjapsonline.com These monomers can be used to construct dendrimers with potential applications in catalysis and material science. acs.orgdendritech.com

Rotaxanes and Catenanes: Rotaxanes are mechanically interlocked molecular architectures consisting of a linear "thread" passing through a macrocyclic "ring," while catenanes are composed of two or more interlocked rings. iupac.orgdavuniversity.orgresearchgate.net The principles of supramolecular recognition that govern the formation of molecular clefts can be extended to the template-directed synthesis of these complex structures. While specific examples of rotaxanes and catenanes directly incorporating the this compound unit are not extensively documented in the initial search, the fundamental properties of this compound make it a promising candidate for inclusion in the design of novel interlocked molecules. For example, a nih.govrotaxane has been shown to undergo a photocatenation to form a nih.govcatenane through a reversible cycloaddition of terminal anthracene (B1667546) groups. rsc.org This demonstrates the potential for creating dynamic and responsive systems based on interlocked architectures. rsc.orgnih.gov

Photochromic and Photoswitchable Systems

Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. This property makes them attractive for applications in optical data storage, molecular switches, and smart materials. The this compound core, with its extended π-system, can be a component of such photoswitchable systems.

While research on this compound itself as a primary photochromic unit is still developing, the principles of designing photoswitchable molecules often involve coupling a photochromic moiety to other functional units. nih.govrsc.org For instance, diarylethenes are a well-known class of photochromic compounds. nih.gov The integration of such photochromic units with scaffolds like this compound could lead to novel materials with tunable optical properties.

Bio-Inspired Materials: Role in Eumelanin (B1172464) Modeling

Eumelanins, the black-brown pigments found in human skin, hair, and eyes, are complex biopolymers derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI). Understanding the structure-property relationships of eumelanins is crucial for developing bio-inspired materials with unique optical and electronic properties. Oligomers of DHI, including those with a this compound linkage, are considered key building blocks and models for the more complex eumelanin structure. nih.gov

Studies on 5,6-dihydroxyindole oligomers have revealed that the mode of coupling between the indole units is a critical parameter that affects their electronic absorption properties. nih.gov For example, this compound and 2,4'-biindolyl absorb at longer wavelengths compared to 2,7'-biindolyl. nih.gov This highlights the importance of the linkage position in determining the optical characteristics of these melanin (B1238610) precursors.

A key finding is that a simple increase in the oligomer chain length does not lead to a predictable red shift in the absorption maximum. nih.gov Instead, a significant broadening of the absorption bands is observed as one moves from monomeric to tetrameric structures. nih.gov This "anomalous" behavior is crucial for understanding the broad, featureless absorption spectrum of natural eumelanin. Computational studies, such as those using density functional theory (DFT), have been instrumental in interpreting the experimental spectra of these oligomers. nih.gov By studying well-characterized oligomeric scaffolds like 5,5',6,6'-tetrahydroxy-2,2'-biindolyl, researchers can build more reliable structural models for eumelanins. researchgate.netsns.it

The insights gained from studying this compound and other DHI dimers are paving the way for the design of synthetic melanin-inspired functional materials with tailored optoelectronic properties. nih.gov

| Oligomer Linkage | Relative Absorption Wavelength |

| This compound | Longer |

| 2,4'-Biindolyl | Longer |

| 2,7'-Biindolyl | Shorter |

Optoelectronic and Semiconductor Applications

The conjugated π-system of this compound and its derivatives imparts them with interesting electronic and optical properties, making them promising candidates for applications in optoelectronics and as semiconductor materials. mdpi.com

The development of organic and bio-inspired electronic devices is a rapidly growing field. Materials based on this compound and its parent compound, indole, have been explored for their potential in this area. chemicalbook.com For instance, thin films of synthetic eumelanin, for which this compound serves as a model compound, have shown promising optoelectronic functionality, including significant absorption coefficients across the UV-to-IR range and ohmic conductivity. nih.gov

The ability to control the electrical properties of materials through doping is essential for creating semiconductor devices. mdpi.com The this compound scaffold, with its potential for chemical modification, could be functionalized to create n-type or p-type organic semiconductors. These materials could then be incorporated into devices like transistors, photodetectors, and solar cells. mdpi.comfrontiersin.org The development of new D–π–A (donor-π-acceptor) structures is a key area of research for dye-sensitized solar cells, and the this compound core could potentially serve as a component in such systems. ekb.eg

Furthermore, the use of novel materials in semiconductor manufacturing is constantly being explored to create smaller and more powerful chips. zvei.orgepfl.chheraeus-precious-metals.com While the direct application of this compound in mainstream semiconductor fabrication is not yet established, the fundamental understanding of its electronic properties contributes to the broader field of organic semiconductors and their potential integration into future electronic devices. sapub.org

| Compound/Material | Potential Application | Key Property |

| Synthetic Eumelanin Films | Optoelectronic Devices | Broad absorption, Ohmic conductivity nih.gov |

| Functionalized this compound | Organic Semiconductors | Tunable electronic properties |

| This compound-based D-π-A systems | Dye-Sensitized Solar Cells | Efficient charge transfer ekb.eg |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While significant progress has been made in the synthesis of 2,2'-biindolyls, the development of more efficient, atom-economical, and environmentally benign methods remains a critical objective. Current research often relies on transition-metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to catalyst cost, toxicity, and removal from the final product.

Future efforts will likely focus on:

C-H Activation: Direct C-H activation strategies are emerging as a powerful tool for the construction of C-C bonds, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The development of novel catalytic systems that can selectively activate the C2-H bond of indoles for homocoupling would represent a significant advancement.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has gained considerable traction in organic synthesis due to its mild reaction conditions and unique reactivity. Exploring new photosensitizers and reaction pathways for the oxidative coupling of indoles could lead to more sustainable and scalable syntheses of 2,2'-biindolyls.

Biocatalysis: The use of enzymes to catalyze the formation of 2,2'-biindolyls is a largely unexplored but highly promising area. Biocatalytic methods could offer unparalleled selectivity and environmental compatibility.

A comparative overview of emerging sustainable synthetic methodologies is presented in Table 1.

Table 1: Comparison of Emerging Sustainable Synthetic Methodologies for 2,2'-Biindolyl

| Methodology | Advantages | Potential Challenges |

| C-H Activation | High atom economy, avoids pre-functionalization. | Catalyst development, selectivity control. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light. | Scalability, quantum yield optimization. |

| Biocatalysis | High selectivity, environmentally benign. | Enzyme discovery and engineering, substrate scope. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tuning its electronic, optical, and biological properties. While various derivatization strategies have been reported, there is ample room for innovation.

Future research will likely concentrate on:

Late-Stage Functionalization: Developing methods for the selective functionalization of complex this compound derivatives at a late stage of the synthesis is highly desirable. This would allow for the rapid generation of diverse molecular libraries for biological screening and materials science applications.